N,N'-dicyclopentyl-2,2,3,3-tetrafluorobutanediamide
Overview
Description
N,N’-dicyclopentyl-2,2,3,3-tetrafluorobutanediamide is a synthetic organic compound characterized by its unique structure, which includes two cyclopentyl groups and four fluorine atoms attached to a butanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dicyclopentyl-2,2,3,3-tetrafluorobutanediamide typically involves the reaction of cyclopentylamine with a fluorinated butanediamide precursor. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a catalyst to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of N,N’-dicyclopentyl-2,2,3,3-tetrafluorobutanediamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-dicyclopentyl-2,2,3,3-tetrafluorobutanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N’-dicyclopentyl-2,2,3,3-tetrafluorobutanediamide oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N,N’-dicyclopentyl-2,2,3,3-tetrafluorobutanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-dicyclopentyl-2,2,3,3-tetrafluorobutanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms can form strong hydrogen bonds and electrostatic interactions, which can influence its binding affinity and specificity. The cyclopentyl groups provide steric hindrance, affecting the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
N,N’-dicyclopentyl-2,2,3,3-tetrafluorobutanediamide analogs: Compounds with similar structures but different substituents.
Fluorinated amides: Compounds with fluorine atoms attached to an amide backbone.
Cyclopentyl derivatives: Compounds containing cyclopentyl groups with various functional groups.
Uniqueness
N,N’-dicyclopentyl-2,2,3,3-tetrafluorobutanediamide is unique due to its combination of cyclopentyl groups and multiple fluorine atoms, which confer distinct chemical and physical properties. These features make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N,N'-dicyclopentyl-2,2,3,3-tetrafluorobutanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F4N2O2/c15-13(16,11(21)19-9-5-1-2-6-9)14(17,18)12(22)20-10-7-3-4-8-10/h9-10H,1-8H2,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZGLPBJTGMVJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(C(C(=O)NC2CCCC2)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901348711 | |
Record name | N,N'-Dicyclopentyl-2,2,3,3-tetrafluorobutanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901348711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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